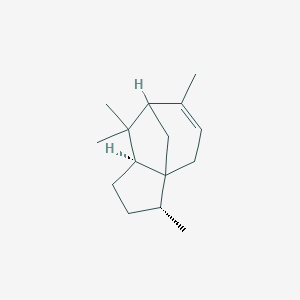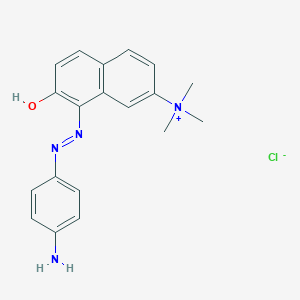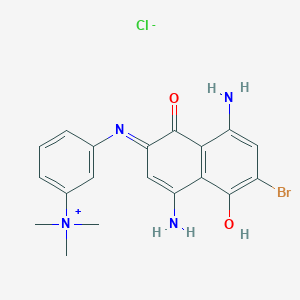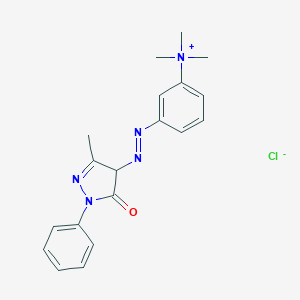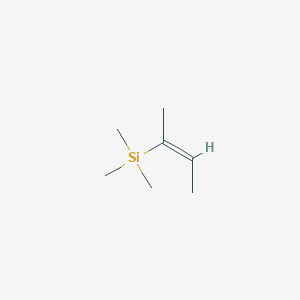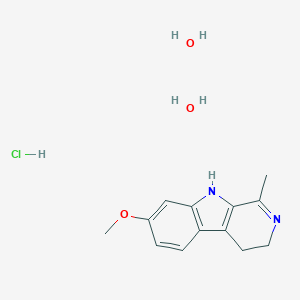![molecular formula C14H13N3O2 B008442 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile CAS No. 108611-04-7](/img/structure/B8442.png)
6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile, also known as OXPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OXPB is a bipyridine derivative that has been synthesized through a multi-step process.
Scientific Research Applications
6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and electrochemistry. In medicinal chemistry, 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile has been investigated for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. In materials science, 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile has been studied for its potential use as a building block for the synthesis of metal-organic frameworks (MOFs). In electrochemistry, 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile has been investigated for its potential use as a redox mediator in electrochemical systems.
Mechanism Of Action
The mechanism of action of 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile is not yet fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth. 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile has been shown to inhibit the activity of the enzyme topoisomerase I, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and cell death.
Biochemical And Physiological Effects
6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile inhibits the growth of cancer cells, induces apoptosis (programmed cell death), and inhibits the activity of certain enzymes involved in cancer cell growth. In vivo studies have shown that 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile can inhibit the growth of tumors in mice, and can also reduce the incidence of metastasis (the spread of cancer to other parts of the body).
Advantages And Limitations For Lab Experiments
One advantage of using 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a potentially useful tool for studying cancer cell growth and developing new anti-cancer therapies. However, one limitation of using 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions for research involving 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile. One potential direction is the further investigation of its anti-cancer properties, including its ability to inhibit the growth of cancer cells and reduce the incidence of metastasis. Another potential direction is the investigation of its potential use as a building block for the synthesis of MOFs. Additionally, further research could be done to explore its potential use as a redox mediator in electrochemical systems.
Synthesis Methods
The synthesis of 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile involves a multi-step process that begins with the reaction of 2-chloronicotinic acid with potassium hydroxide to form 2-pyridylacetonitrile. This intermediate is then reacted with 2-bromo-3-hydroxypropyl bromide to form 6-(2-hydroxypropoxy)-2-pyridylacetonitrile. Finally, the product is reacted with 4-cyanopyridine to form 6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile.
properties
CAS RN |
108611-04-7 |
|---|---|
Product Name |
6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile |
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-(2-hydroxypropoxy)-5-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3O2/c1-10(18)9-19-14-12(7-15)6-13(8-17-14)11-2-4-16-5-3-11/h2-6,8,10,18H,9H2,1H3 |
InChI Key |
KPLWOXURHUEXBX-UHFFFAOYSA-N |
SMILES |
CC(COC1=C(C=C(C=N1)C2=CC=NC=C2)C#N)O |
Canonical SMILES |
CC(COC1=C(C=C(C=N1)C2=CC=NC=C2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



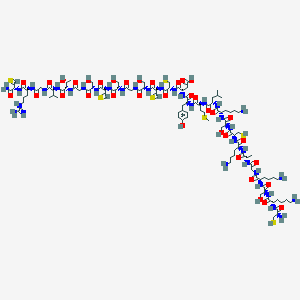

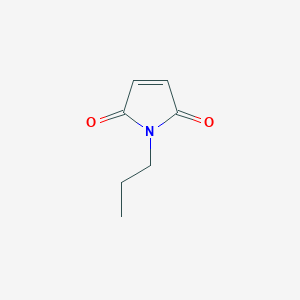
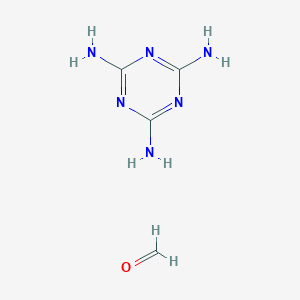
![6-(2,5-Dihydroxyphenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B8365.png)
